1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate
Overview
Description
1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by its long hydrocarbon chain, which imparts unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate can be synthesized through the esterification of 1-(hexadecyloxy)-3-hydroxypropan-2-ol with acetic acid. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the reaction under milder conditions and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions: 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 1-(hexadecyloxy)-3-hydroxypropan-2-ol and acetic acid.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 1-(Hexadecyloxy)-3-hydroxypropan-2-ol and acetic acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohol derivatives.
Scientific Research Applications
1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of fragrances, flavors, and cosmetic products due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 1-(hexadecyloxy)-3-hydroxypropan-2-yl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release active alcohol and acid components, which may exert biological effects. The long hydrocarbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Hexadecyl acetate: Similar in structure but lacks the hydroxyl group.
Cetyl alcohol: Similar hydrocarbon chain but is an alcohol instead of an ester.
Hexadecanol: A long-chain alcohol with similar physical properties.
Uniqueness: 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate is unique due to its combination of a long hydrocarbon chain, hydroxyl group, and ester functionality. This combination imparts distinct physical and chemical properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
(1-hexadecoxy-3-hydroxypropan-2-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEHGUUSIIWOOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90912380 | |
Record name | 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90912380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99945-82-1 | |
Record name | 1-Palmityl-2-acetylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099945821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Hexadecyloxy)-3-hydroxypropan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90912380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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